(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
The compound “(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide” is an organic molecule that features a complex structure with multiple functional groups. This compound includes furan rings, a chlorophenyl group, and a tetrahydrothiophene dioxide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of furan rings, chlorination of phenyl groups, and the introduction of the tetrahydrothiophene dioxide moiety. Typical reaction conditions might include:
Formation of Furan Rings: Cyclization reactions using furfural or other precursors.
Chlorination: Electrophilic aromatic substitution to introduce the chlorine atom.
Amide Bond Formation: Coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings and tetrahydrothiophene dioxide moiety can undergo oxidation reactions.
Reduction: Reduction of the amide bond or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in organic reactions.
Biology
Biological Activity: Investigation of its potential as a pharmaceutical agent due to its complex structure.
Medicine
Drug Development: Potential use in the development of new drugs targeting specific pathways.
Industry
Material Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
- (2E)-N-{[5-(4-methylphenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H20ClNO5S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(E)-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C22H20ClNO5S/c23-17-5-3-16(4-6-17)21-9-7-20(29-21)14-24(18-11-13-30(26,27)15-18)22(25)10-8-19-2-1-12-28-19/h1-10,12,18H,11,13-15H2/b10-8+ |
InChI Key |
YQLYWOVQWLLBRT-CSKARUKUSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
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